REACTION_SMILES
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[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][NH:6][CH2:7]1.[CH3:28][N:29]1[CH2:30][CH2:31][CH2:32][C:33]1=[O:34].[CH:8]1([n:11]2[cH:12][c:13]([C:25](=[O:26])[OH:27])[c:14](=[O:24])[c:15]3[c:16]([CH3:23])[c:17]([F:22])[c:18]([F:21])[cH:19][c:20]23)[CH2:9][CH2:10]1>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][N:6]([c:18]2[c:17]([F:22])[c:16]([CH3:23])[c:15]3[c:14](=[O:24])[c:13]([C:25](=[O:26])[OH:27])[cH:12][n:11]([CH:8]4[CH2:9][CH2:10]4)[c:20]3[cH:19]2)[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)c(F)cc2c1c(=O)c(C(=O)O)cn2C1CC1
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Name
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Type
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product
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Smiles
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Cc1c(F)c(N2CCNC(C)C2)cc2c1c(=O)c(C(=O)O)cn2C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |